Fluorosulfonic acid
Overview
Description
Fluorosulfonic acid, also known as sulfurofluoridic acid, is an inorganic compound with the chemical formula HSO₃F. It is one of the strongest acids commercially available and is closely related to sulfuric acid, with a fluorine atom replacing one of the hydroxyl groups. This compound is a colorless liquid, although commercial samples may appear yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorosulfonic acid can be synthesized through the reaction of sulfur trioxide with hydrogen fluoride:
SO3+HF→HSO3F
Alternatively, potassium hydrogen difluoride or calcium fluoride can be treated with oleum at 250°C to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by introducing sulfur trioxide and hydrogen fluoride separately to control the heat evolution during the reaction .
Chemical Reactions Analysis
Types of Reactions: Fluorosulfonic acid undergoes various types of chemical reactions, including:
Hydrolysis: Slowly hydrolyzes to hydrogen fluoride and sulfuric acid.
Self-ionization: Can self-ionize to form fluorosulfate and hydrogen ions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form hydrogen fluoride and sulfuric acid.
Reaction with Organic Compounds: It dissolves almost all organic compounds that are weak proton acceptors due to its strong acidity.
Major Products:
Hydrolysis Products: Hydrogen fluoride and sulfuric acid.
Reaction with Organic Compounds: Various organic fluorosulfonates.
Scientific Research Applications
Fluorosulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a superacid in organic synthesis and catalysis.
Industry: Employed in the production of fluorinated compounds and as a laboratory fluorinating agent.
Mechanism of Action
Fluorosulfonic acid exerts its effects through its strong acidity and ability to act as an electrophile. It engages in sulfur(vi)-fluoride exchange (SuFEx) processes, which are transformations with click-like reactivity. This mechanism allows it to form stable bonds with nucleophiles, making it valuable in synthetic chemistry and medicinal applications .
Comparison with Similar Compounds
Fluorosulfonic acid is often compared with other strong acids such as:
Sulfuric Acid (H₂SO₄): this compound is stronger due to the presence of the fluorine atom, which increases its acidity.
Trifluoromethanesulfonic Acid (CF₃SO₃H): While both are strong acids, trifluoromethanesulfonic acid is more hydrolytically stable.
Hydrofluoric Acid (HF): this compound is a stronger acid and has different reactivity due to the presence of the sulfonic group.
Uniqueness: this compound’s unique combination of strong acidity and ability to dissolve a wide range of organic compounds makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
sulfurofluoridic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSQSQZYBQSBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HSO3F, FHO3S | |
Record name | FLUOROSULFONIC ACID | |
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Record name | FLUOROSULFONIC ACID | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033511 | |
Record name | Fluorosulfonic acid | |
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Molecular Weight |
100.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | FLUOROSULFONIC ACID | |
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Record name | Fluorosulfuric acid | |
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Boiling Point |
324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C | |
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Solubility |
SOL IN NITROBENZENE, Solubility in water: reaction | |
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Density |
1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7 | |
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Record name | FLUOROSULFONIC ACID | |
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Vapor Density |
Relative vapor density (air = 1): 3.4 | |
Record name | FLUOROSULFONIC ACID | |
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Vapor Pressure |
2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33 | |
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Color/Form |
COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE | |
CAS No. |
7789-21-1, 7789-21-2 | |
Record name | FLUOROSULFONIC ACID | |
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Record name | FLUOROSULFONIC ACID | |
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Melting Point |
-125.1 °F (USCG, 1999), -89 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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